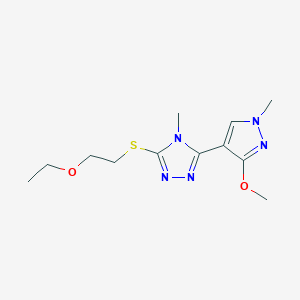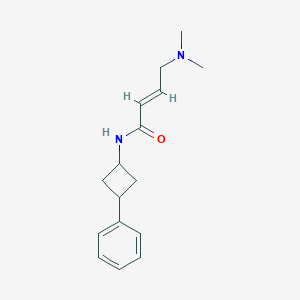
(E)-4-(Dimethylamino)-N-(3-phenylcyclobutyl)but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(Dimethylamino)-N-(3-phenylcyclobutyl)but-2-enamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of enamide compounds, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of (E)-4-(Dimethylamino)-N-(3-phenylcyclobutyl)but-2-enamide is not fully understood. However, it is believed to act on the central nervous system by modulating neurotransmitter release and reuptake. This compound has been found to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects. Additionally, (E)-4-(Dimethylamino)-N-(3-phenylcyclobutyl)but-2-enamide has been found to inhibit the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-(3-phenylcyclobutyl)but-2-enamide has been found to have various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of inflammation. Additionally, this compound has been found to have anticonvulsant effects in animal models of seizures. (E)-4-(Dimethylamino)-N-(3-phenylcyclobutyl)but-2-enamide has also been found to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (E)-4-(Dimethylamino)-N-(3-phenylcyclobutyl)but-2-enamide in lab experiments include its diverse biological activities and potential therapeutic applications. Additionally, this compound is relatively easy to synthesize and can be produced in large quantities for scientific research purposes. However, the limitations of using (E)-4-(Dimethylamino)-N-(3-phenylcyclobutyl)but-2-enamide in lab experiments include its limited solubility in water and its potential toxicity at high doses.
Orientations Futures
There are many future directions for the study of (E)-4-(Dimethylamino)-N-(3-phenylcyclobutyl)but-2-enamide. One potential direction is the development of new therapeutic applications for this compound, such as in the treatment of cancer or neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of (E)-4-(Dimethylamino)-N-(3-phenylcyclobutyl)but-2-enamide and its potential effects on various biochemical pathways. Finally, the optimization of synthesis methods and the development of new analogues of (E)-4-(Dimethylamino)-N-(3-phenylcyclobutyl)but-2-enamide may lead to the discovery of new compounds with even greater therapeutic potential.
Méthodes De Synthèse
The synthesis of (E)-4-(Dimethylamino)-N-(3-phenylcyclobutyl)but-2-enamide involves the reaction of 3-phenylcyclobutanone with dimethylamine in the presence of a base catalyst, followed by the addition of but-2-enoyl chloride. The reaction yields the desired compound in good yield and high purity. This method has been optimized for large-scale production of (E)-4-(Dimethylamino)-N-(3-phenylcyclobutyl)but-2-enamide for scientific research purposes.
Applications De Recherche Scientifique
(E)-4-(Dimethylamino)-N-(3-phenylcyclobutyl)but-2-enamide has been found to have potential therapeutic applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been found to have potential as an antidepressant and anxiolytic agent. Additionally, (E)-4-(Dimethylamino)-N-(3-phenylcyclobutyl)but-2-enamide has been studied for its potential use in cancer therapy due to its ability to inhibit cancer cell proliferation.
Propriétés
IUPAC Name |
(E)-4-(dimethylamino)-N-(3-phenylcyclobutyl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-18(2)10-6-9-16(19)17-15-11-14(12-15)13-7-4-3-5-8-13/h3-9,14-15H,10-12H2,1-2H3,(H,17,19)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BODKJHYKJMQWQD-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1CC(C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1CC(C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(Dimethylamino)-N-(3-phenylcyclobutyl)but-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-((4-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2514932.png)
![N-(4-fluorobenzyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2514933.png)
![N-(4-chlorobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2514934.png)
![4-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2514937.png)
![3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2514938.png)
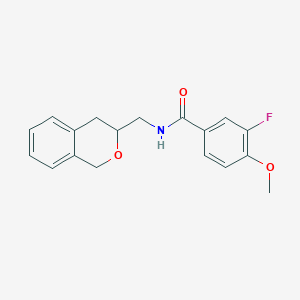
![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B2514940.png)
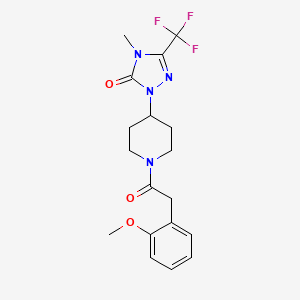
![7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride](/img/structure/B2514946.png)
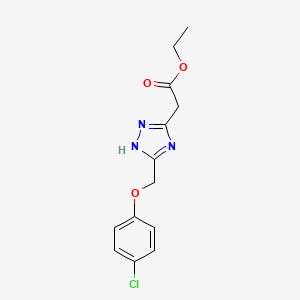

![Methyl 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetate](/img/structure/B2514950.png)
![2-[1-(3-acetylanilino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B2514952.png)
